3-Cyclopropoxy-5-methylisonicotinamide
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Overview
Description
3-Cyclopropoxy-5-methylisonicotinamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a methylisonicotinamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methylisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-methylisonicotinic acid with appropriate reagents to form the desired amide. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-Cyclopropoxy-5-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methylisonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-methylthioisonicotinamide: Contains a methylthio group instead of a methyl group.
3-Cyclopropoxy-5-methoxyisonicotinamide: Contains a methoxy group instead of a methyl group
Uniqueness
3-Cyclopropoxy-5-methylisonicotinamide is unique due to its specific cyclopropoxy and methyl groups, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-12-5-8(9(6)10(11)13)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |
InChI Key |
WMRAXCOLAGJZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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